molecular formula C16H12BrN3O4S B2646949 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 898435-67-1

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2646949
CAS No.: 898435-67-1
M. Wt: 422.25
InChI Key: DCPSDZMHZURTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive compounds . This compound is of significant interest in pharmacological research, particularly in oncology and infectious disease studies. The 1,3,4-oxadiazole core is a thermostable heterocycle known for its versatile biological activities, and its incorporation into drug candidates is often aimed at enhancing drug-like properties, including favorable log P values, molecular weight, and hydrogen bond counts that align with Lipinski's Rule of Five for potential oral bioavailability . In anticancer research, 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against a diverse panel of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, and lung . The mechanism of action for this chemotype is multifaceted and may involve the inhibition of critical enzymatic targets essential for cancer cell survival and proliferation. Research indicates that structurally similar 1,3,4-oxadiazole conjugates can act by inhibiting enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific substitution pattern on the oxadiazole ring, particularly the 4-bromophenyl group at the 5-position, is a critical structural feature that can be optimized for enhanced cytotoxicity and selectivity against malignant cells. In the realm of antibacterial research, the N-(1,3,4-oxadiazol-2-yl)benzamide framework has proven to be a highly effective template against drug-resistant bacterial pathogens . Such compounds have exhibited remarkable activity against challenging Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE), with some analogs showing minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . The proposed mechanism for these antibacterial agents is complex and can include multitargeting effects, such as the disruption of menaquinone biosynthesis, interference with essential proteins involved in DNA replication (e.g., DnaX, Pol IIIC), and depolarization of bacterial membranes . The presence of the 2-(methylsulfonyl)benzamide moiety in this specific compound may further influence its electronic properties, lipophilicity, and subsequent interaction with these biological targets. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate the full potential of this compound in their specific biological assays.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSDZMHZURTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced through electrophilic aromatic substitution reactions, while the methylsulfonyl benzamide moiety is formed via sulfonation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The following table summarizes key findings related to the biological applications of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide:

Biological Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, making it a candidate for antibiotic development.
AnticancerPotential in inhibiting cancer cell proliferation; studies show effectiveness against specific cancer lines.
Anti-inflammatoryDemonstrated potential in reducing inflammation markers in vitro and in vivo models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized to yield high purity products. Derivatives of this compound are being explored to enhance activity and reduce toxicity.

Synthesis Overview

Step Reagents/Conditions Outcome
Step 1Bromination of phenolFormation of bromophenol
Step 2Reaction with oxadiazole precursorFormation of oxadiazole derivative
Step 3Sulfonation with methylsulfonyl chlorideFinal product synthesis

Case Studies

Several studies have reported on the efficacy of this compound:

Case Study 1: Antimicrobial Properties

In a study published in a peer-reviewed journal, the compound was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Case Study 2: Anticancer Activity

Research demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to apoptosis induction via caspase activation.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide - 4-Bromophenyl at C5
- 2-(Methylsulfonyl)benzamide at C2
High lipophilicity (Br), potential sulfonyl-mediated target binding Inferred: Enzyme inhibition (analogous to sulfonamide derivatives) N/A
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 4-Methoxyphenylmethyl at C5
- Sulfamoyl benzamide at C2
Enhanced antifungal activity via Trr1 inhibition Antifungal (C. albicans)
Compound 21 : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide - 4-Bromophenyl at C5
- Dihydrodioxin ring system
Bromine for lipophilicity; dihydrodioxin for π-π stacking Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 μM)
Compound 26 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide - Thiophene at C5
- 4-Bromobenzamide at C2
Thiophene enhances aromatic interactions Not explicitly reported; structural focus
Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide - Ethylthio at C5
- Sulfonyl benzamide
Thioether for metabolic stability; sulfonyl for hCA II binding Carbonic anhydrase II inhibition (Kᵢ: 12 nM)
TAS1553 : 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide - 5-Oxo-dihydrooxadiazole
- Chloro and sulfamoyl groups
Subunit interaction inhibitor Antitumor (ribonucleotide reductase inhibition)

Pharmacokinetic and Toxicity Considerations

  • Compound 3 in (Lipinski-compliant) contrasts with non-compliant analogs, highlighting the need for balanced hydrophobicity .
  • Metabolic Stability : Methylsulfonyl groups are less prone to oxidation than methylthio or thioether substituents (e.g., Derivative 6a ), suggesting improved metabolic stability for the target compound .

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound featuring a unique oxadiazole ring structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C16H12BrN3O3SC_{16}H_{12}BrN_3O_3S. The structure includes:

  • A 1,3,4-oxadiazole ring known for diverse biological activities.
  • A bromophenyl substituent which may influence its pharmacological properties.
  • A methylsulfonyl group that could enhance solubility and bioavailability.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including:

  • Anticancer Activity : Various studies have shown that oxadiazole derivatives can possess antiproliferative effects against different cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Table 1: Comparative Biological Activities of Oxadiazole Derivatives

Compound NameStructureKey ActivityReference
This compoundStructureAnticancer, Antimicrobial
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amineStructureAntiproliferative
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamideStructureAntimicrobial

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Enzymes : The compound may act on specific enzymes or receptors involved in cellular signaling pathways that regulate growth and survival.

Case Studies

A study examining the antiproliferative effects of oxadiazole derivatives found that certain modifications to the oxadiazole ring significantly enhanced activity against various cancer cell lines. While specific data on this compound is limited, the trends observed suggest potential for further exploration in this area.

Q & A

Basic: What are the key synthetic routes for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring by cyclizing a hydrazide derivative with cyanogen bromide (e.g., converting 4-bromobenzoic acid to 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) .
  • Step 2 : Coupling the oxadiazole amine with a sulfonyl-substituted benzoyl chloride. For example, 2-(methylsulfonyl)benzoyl chloride reacts with the oxadiazole intermediate in the presence of a base (e.g., NaH in THF) .
  • Critical reagents : Cyanogen bromide for cyclization, sodium hydride for deprotonation, and dry THF as solvent .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?

  • Temperature control : Maintain temperatures below 0°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Base selection : Use non-nucleophilic bases like triethylamine or pyridine to avoid competing nucleophilic substitution .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC (as in , where compounds achieved >95% purity) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and methylsulfonyl group (δ 3.1–3.3 ppm for CH3) .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 450–460 range) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, retention time ~12–15 min under acetonitrile/water gradients) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Dynamic effects : Check for rotational isomerism in the sulfonyl group using variable-temperature NMR .
  • Impurity profiling : Compare with intermediates (e.g., unreacted oxadiazole amine or residual benzoyl chloride) via LC-MS .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole isomers) .

Basic: What in vitro assays are suitable for screening its biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) using MIC values .
  • Enzyme inhibition : Fluorescence-based assays for targets like histone deacetylases (HDACs) or carbonic anhydrases (e.g., hCA II) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC50 determination) .

Advanced: How does the 4-bromophenyl substituent influence structure-activity relationships (SAR)?

  • Electron-withdrawing effect : The bromine atom enhances electrophilicity, improving binding to enzymes like HDACs or receptors (e.g., CB1 in ) .
  • Hydrophobic interactions : Bromine increases lipophilicity (logP), enhancing membrane permeability but potentially reducing solubility .
  • Comparative studies : Replace bromine with chlorine or methyl groups to assess activity changes (e.g., lower IC50 in brominated analogs) .

Basic: What computational tools are used to predict binding modes or pharmacokinetics?

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with targets like hCA II (PDB ID: 5NY3) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP, solubility, and CYP450 metabolism .
  • Lipinski’s Rule of Five : Validate drug-likeness (e.g., molecular weight <500, logP <5) .

Advanced: How to address poor solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: What safety precautions are critical during synthesis?

  • Cyanogen bromide handling : Use fume hoods and PPE (gloves, goggles) due to toxicity .
  • Sulfonyl chloride stability : Store under inert gas to prevent hydrolysis .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to HDACs or kinases by measuring protein stability shifts .
  • Knockdown/rescue experiments : Use siRNA to silence target genes and assess compound efficacy restoration .
  • Fluorescence tagging : Label the compound with BODIPY or FITC for live-cell imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.